
ピリデート
概要
説明
科学的研究の応用
作用機序
Target of Action
Pyridate, also known as Pyridat, primarily targets the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, where light energy is converted into chemical energy, leading to the production of oxygen and carbohydrates.
Mode of Action
Pyridate acts as a photosynthetic electron transport inhibitor at the photosystem II . By inhibiting this system, pyridate disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis. This disruption prevents the plant from converting light energy into chemical energy, thereby inhibiting its growth and eventually leading to the plant’s death .
Biochemical Pathways
The primary biochemical pathway affected by pyridate is the photosynthetic electron transport chain in photosystem II . This pathway is essential for the light-dependent reactions of photosynthesis. When pyridate inhibits this pathway, it disrupts the production of ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to produce carbohydrates, which are vital for its growth and survival .
Pharmacokinetics
It is known that pyridate is a selective herbicide with contact action, absorbed mainly by the leaves
Result of Action
The primary result of pyridate’s action is the inhibition of plant growth, particularly in annual broad-leaved weeds and some grass weeds . By disrupting the photosynthetic process, pyridate deprives the plant of the energy it needs to grow. Over time, this energy deprivation leads to the death of the plant .
Action Environment
The efficacy and stability of pyridate can be influenced by various environmental factors. For instance, the potential for particle-bound transport of pyridate is considered medium, suggesting that it can be transported away from the target site under certain environmental conditions . .
生化学分析
Biochemical Properties
Pyridate interacts with various enzymes and proteins in the plant system. It is absorbed mainly by the leaves and acts as a photosynthetic electron transport inhibitor at the photosystem II
Cellular Effects
The cellular effects of Pyridate are primarily related to its role as a herbicide. It disrupts photosynthesis, a crucial cellular process in plants, by inhibiting electron transport at photosystem II . This inhibition disrupts the plant’s energy production, leading to the death of the weed.
Molecular Mechanism
The molecular mechanism of Pyridate involves its conversion to the active compound pyridafol . Pyridafol acts as a photosynthesis inhibitor, specifically targeting the photosystem II complex in the thylakoid membrane of the chloroplasts . This inhibition disrupts the electron transport chain, preventing the conversion of light energy into chemical energy, a critical step in the photosynthetic process.
Temporal Effects in Laboratory Settings
In laboratory settings, Pyridate has been observed to degrade partially, and its acidic metabolite pyridafol experiences losses during cleanup when PSA sorbent is used
Metabolic Pathways
Pyridate is involved in the metabolic pathway related to the degradation of herbicides in plants. After absorption, it undergoes hydrolysis to form the active compound pyridafol
Transport and Distribution
Pyridate is absorbed mainly by the leaves of plants and is then transported and distributed within the plant system
Subcellular Localization
The subcellular localization of Pyridate and its active metabolite pyridafol is likely to be within the chloroplasts, specifically at the photosystem II complex in the thylakoid membrane, where it exerts its herbicidal action . Detailed studies on the subcellular localization of Pyridate are currently lacking.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridate involves the reaction of 6-chloro-3-phenylpyridazine with octyl thiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonothioate linkage .
Industrial Production Methods
Industrial production of Pyridate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .
化学反応の分析
Types of Reactions
Pyridate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: Pyridate can be hydrolyzed under alkaline conditions to produce Pyridafol, a hydrolysis product.
Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of Pyridate.
Major Products
The major products formed from these reactions include Pyridafol and other substituted derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Pyridate belongs to the class of pyridazine herbicides, which includes other compounds such as Pyridaben and Norflurazon . Compared to these similar compounds, Pyridate is unique in its specific molecular structure and selective action against broad-leaved weeds .
List of Similar Compounds
- Pyridaben
- Norflurazon
- Emorfazone
- Zardaverine
Pyridate’s unique structure and mode of action make it a valuable tool in both agricultural and scientific research, offering specific advantages over other herbicides in its class .
特性
IUPAC Name |
(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZCTMAVMHRNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032639 | |
| Record name | Pyridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55512-33-9 | |
| Record name | Pyridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55512-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055512339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH131LU0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


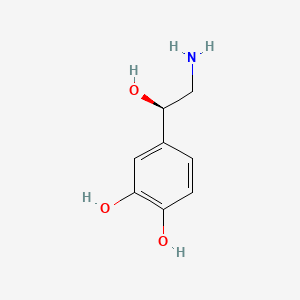

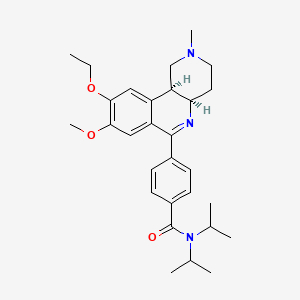

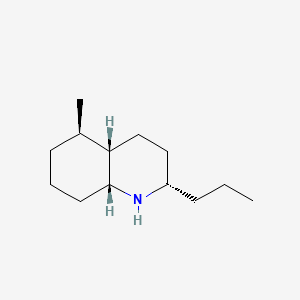
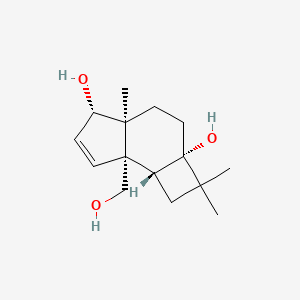
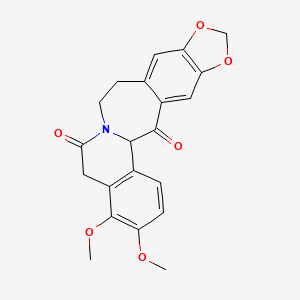
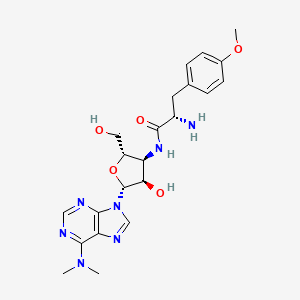



![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)


